N-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]pyridazin-3-amine
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Description
N-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]pyridazin-3-amine is a useful research compound. Its molecular formula is C14H16N4O2 and its molecular weight is 272.308. The purity is usually 95%.
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Biological Activity
N-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]pyridazin-3-amine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structural characteristics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H16N4O2 with a molecular weight of 272.30 g/mol. The compound features an azetidine ring, a pyridazine moiety, and a 2,5-dimethylfuran carbonyl group, which contribute to its unique chemical reactivity and biological profile.
Key Structural Data:
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₆N₄O₂ |
Molecular Weight | 272.30 g/mol |
CAS Number | 2097883-40-2 |
Synthesis
The synthesis of this compound typically involves multiple steps including the formation of the azetidine ring and subsequent functionalization to introduce the pyridazine and furan groups. The synthetic pathway may include reactions such as cyclization and acylation using appropriate reagents under controlled conditions.
Anticancer Potential
Recent studies have indicated that compounds similar in structure to this compound exhibit significant anticancer activity by inhibiting key signaling pathways involved in tumor growth. For instance, derivatives of pyridazine have shown effectiveness as VEGF receptor inhibitors, crucial for angiogenesis in tumors. In vitro assays demonstrated that certain analogs could inhibit endothelial cell proliferation with IC50 values in the nanomolar range .
The proposed mechanism of action for this compound involves the inhibition of specific kinases associated with cancer cell proliferation and survival. The presence of the pyridazine moiety is essential for binding to these targets, leading to reduced tumor cell viability.
Case Studies
- VEGF Inhibition : A study on related compounds indicated that they significantly suppressed VEGF-induced proliferation in human umbilical vein endothelial cells (HUVECs), suggesting potential applications in cancer therapy .
- Kinase Selectivity : Profiling against various kinases revealed that certain derivatives exhibited selective inhibition patterns, making them suitable candidates for targeted cancer therapies .
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-9-6-12(10(2)20-9)14(19)18-7-11(8-18)16-13-4-3-5-15-17-13/h3-6,11H,7-8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRZPNVSMMGIBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC(C2)NC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.